molecular formula C13H21N3O B3032163 3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide CAS No. 1189749-46-9

3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide

Cat. No.: B3032163
CAS No.: 1189749-46-9
M. Wt: 235.33
InChI Key: AJINOCDCEWTINC-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a dimethylamino group at the 4-position and a 2-methylpropyl (isobutyl) amide substituent.

Properties

IUPAC Name

3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-9(2)8-15-13(17)10-5-6-12(16(3)4)11(14)7-10/h5-7,9H,8,14H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJINOCDCEWTINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212331
Record name 3-Amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-46-9
Record name 3-Amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The dimethylamino group can be introduced through a substitution reaction, and the final step involves the formation of the benzamide by reacting with an appropriate isobutylamine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide serves as a lead compound for developing drugs targeting specific biological pathways. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

2. Interaction Studies:
Research involving this compound typically assesses its binding affinity to receptors or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to determine binding kinetics and thermodynamics, which are essential for predicting the compound's efficacy and safety profile in therapeutic contexts.

Chemical Research Applications

1. Reactivity Studies:
The compound's reactivity can be attributed to its functional groups. The amine group can participate in nucleophilic substitutions or acylation reactions, while the benzamide moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding products. Understanding these reactions is crucial for its application in synthetic chemistry.

2. Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

  • Step 1: Formation of the benzamide framework.
  • Step 2: Introduction of the amino and dimethylamino groups.
  • Step 3: Addition of the 2-methylpropyl chain.

These methods vary based on available starting materials and desired purity levels.

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Amino vs. Hydroxy Groups: The hydroxyl group in facilitates coordination in metal-catalyzed reactions, whereas the dimethylamino group in the target compound may enhance solubility and basicity, favoring protein binding .
  • Thiazolidinone vs.
  • Bulkier Substituents: Compounds like and incorporate extended aromatic systems (e.g., tetrahydroacridinyl, quinolinyl), enabling interactions with larger enzyme pockets, while the target compound’s simpler structure may favor metabolic stability .

Pharmacological and Biochemical Profiles

  • Enzyme Inhibition: ML324 inhibits JMJD2 demethylases (IC₅₀ = 920 nM), while the target compound’s dimethylamino group may interact with similar epigenetic targets but lacks the quinolinyl moiety critical for viral gene repression.
  • Safety: 4-Amino-N-(3-(dimethylamino)propyl)benzamide is labeled for lab use only, underscoring the need for rigorous toxicity profiling in compounds with dimethylamino groups.

Physicochemical Properties

  • Solubility: The dimethylamino group improves aqueous solubility relative to ’s ethoxyphenyl-acridinyl hybrid, which may require formulation aids for bioavailability.

Biological Activity

The compound 3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide is a member of the benzamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O
  • Molecular Weight : 218.30 g/mol
  • IUPAC Name : this compound

This structure features an amine group, a dimethylamino group, and a benzamide moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study focused on the synthesis and evaluation of benzamide derivatives reported that certain analogs showed potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. In particular, compounds with similar structural features demonstrated high inhibition rates against EGFR (epidermal growth factor receptor) and other RTKs at low nanomolar concentrations .

The proposed mechanism of action for benzamide derivatives involves:

  • Inhibition of Tyrosine Kinases : The compound may inhibit key kinases involved in cancer cell proliferation and survival, thereby inducing apoptosis.
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to the active sites of target kinases, disrupting their function and leading to reduced tumor growth .

Antitrypanosomal Activity

Another area of interest is the potential antitrypanosomal activity. Similar compounds have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Some derivatives demonstrated significant in vivo efficacy in murine models, achieving complete cures . While specific data on this compound is limited, its structural similarity suggests potential for further exploration in this area.

Table 1: Summary of Biological Activities

Activity TypeReference CompoundEfficacyMechanism
AnticancerN-benzoyl-2-hydroxybenzamidesHigh potency against K1 strainInhibition of RTKs
AntitrypanosomalUrea derivatives5/5 cures in murine modelsTargeting Trypanosoma brucei
Kinase Inhibition4-chloro-benzamidesModerate to high potencyBinding to kinase active sites

Case Study: Synthesis and Evaluation

A recent study synthesized several benzamide derivatives and evaluated their biological activities. Among these, one compound exhibited remarkable potency against various cancer cell lines while maintaining low toxicity profiles. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzamide scaffold significantly influenced the biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide

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